Welcome to the BenchChem Online Store!
molecular formula C6H14N2O B8745795 N-(2-amino-2-methylpropyl)acetamide CAS No. 87484-88-6

N-(2-amino-2-methylpropyl)acetamide

Cat. No. B8745795
M. Wt: 130.19 g/mol
InChI Key: WSMGYPOPWMINLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04906661

Procedure details

A mixture of 26.4 g (0.3 mol) of ethyl acetate and 79.2 g (0.9 mole) of 1,2-diamino-2-methylpropane was heated at 100° C. in a pressured bomb for 36 hours. The reaction mixture was evaporated in vacuo and distilled to give 22.4 g (57.4%) of product which had a boiling point of 100° C. at 0.1 mmHg. This product was identified by NMR and IR spectroscopy.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step One
Yield
57.4%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH3:6])(=O)C.[NH2:7][CH2:8][C:9]([NH2:12])([CH3:11])[CH3:10]>>[CH3:10][C:9]([NH2:12])([CH3:11])[CH2:8][NH:7][C:5](=[O:4])[CH3:6]

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
79.2 g
Type
reactant
Smiles
NCC(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CNC(C)=O)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 57.4%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.